molecular formula C21H22N2O3S B2512054 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide CAS No. 476367-92-7

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide

Cat. No.: B2512054
CAS No.: 476367-92-7
M. Wt: 382.48
InChI Key: GOYQMMTXSLCTBY-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide is a thiophene-based carboxamide derivative characterized by a benzo[1,3]dioxole (methylenedioxyphenyl) substituent, a cyano group at position 3, and a methyl group at position 4 of the thiophene ring. The cyclohexanecarboxamide moiety at the 2-position distinguishes it from structurally related compounds. This compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous thiophene and thiazole derivatives .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13-16(11-22)21(23-20(24)15-5-3-2-4-6-15)27-19(13)10-14-7-8-17-18(9-14)26-12-25-17/h7-9,15H,2-6,10,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYQMMTXSLCTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2CCCCC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring. Subsequent functionalization introduces the cyano and methyl groups, followed by the attachment of the cyclohexanecarboxamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under controlled conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium hydride (NaH) or strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction of the cyano group to an amine.

  • Substitution: Introduction of various functional groups at specific positions on the thiophene ring.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing promise in modulating biological pathways.

  • Medicine: Preliminary studies suggest potential therapeutic applications, including antitumor and anti-inflammatory properties.

  • Industry: Its unique structure makes it a candidate for use in advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antitumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cancer cell proliferation. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on substituents, heterocyclic cores, and pharmacological properties. Below is a detailed analysis:

Substituent-Driven Comparisons

Compound Name Core Structure Key Substituents Key Differences Potential Implications
Target Compound Thiophene - Benzo[1,3]dioxol-5-ylmethyl
- 3-Cyano
- 4-Methyl
- Cyclohexanecarboxamide
N/A Enhanced lipophilicity (cyclohexane) and electron-withdrawing effects (cyano)
N-[5-(1,3-Benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-oxochromene-2-carboxamide () Thiophene - 4-Oxo-4H-chromene-2-carboxamide Chromene-carboxamide vs. cyclohexanecarboxamide Chromene may increase π-π stacking interactions; cyclohexane improves metabolic stability
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide () Thiazole - 3-Fluorobenzoyl
- Cyclopropanecarboxamide
Thiazole core vs. thiophene; fluorophenyl vs. methyl/cyano Thiazole’s nitrogen enhances hydrogen bonding; fluorophenyl introduces electronegativity
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide () Thiazolidinone - Chloroacetamide
- Dioxothiazolidinyl
Thiazolidinone core vs. thiophene; chloroacetamide reactivity Thiazolidinone’s dioxo groups may target PPAR receptors; chloroacetamide could form covalent bonds

Heterocyclic Core Comparisons

  • Thiophene vs. Thiazole derivatives (e.g., ) often exhibit enhanced solubility due to nitrogen’s polarity .
  • Thiophene vs. Chromene ():

    • Chromene’s fused benzene ring increases aromatic surface area, favoring interactions with hydrophobic enzyme pockets .

Pharmacological Implications

  • Metabolic Stability: The cyclohexane group in the target compound likely reduces oxidative metabolism compared to cyclopropane () or chromene () analogs .
  • Electron-Withdrawing Effects: The 3-cyano group on the thiophene ring may enhance electrophilicity, influencing reactivity in enzyme binding compared to fluorophenyl () or methoxy () substituents .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)cyclohexanecarboxamide is a complex organic compound notable for its unique structural features, which include a benzo[d][1,3]dioxole moiety and a cyclohexanecarboxamide group. These structural components are associated with various biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O3SC_{21}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 382.48 g/mol. The presence of functional groups such as the cyano group and the thiophene ring contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H22N2O3S
Molecular Weight382.48 g/mol
CAS Number476367-87-0

Anticancer Activity

Research indicates that compounds containing benzo[d][1,3]dioxole and thiophene structures can exhibit significant anticancer properties. For instance, studies on related compounds have shown substantial cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often demonstrate greater efficacy than established drugs like doxorubicin .

In a recent study, derivatives based on similar structures were evaluated for their anticancer activity using the SRB assay. The results highlighted that many of these compounds displayed IC50 values significantly lower than those of reference drugs, indicating strong potential for further development in cancer therapeutics .

The mechanisms underlying the anticancer effects of these compounds are multifaceted:

  • EGFR Inhibition : Some compounds were found to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : Assessment of apoptosis via annexin V-FITC staining revealed that certain derivatives could effectively induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Analysis indicated that these compounds could cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.

Antidiabetic Potential

In addition to anticancer properties, derivatives of benzodioxole have been investigated for their antidiabetic effects. For example, specific compounds demonstrated potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for these inhibitors ranged from 0.68 µM to 0.85 µM, suggesting strong potential for managing diabetes through dietary carbohydrate modulation .

Case Studies and Research Findings

  • Antitumor Activity : A study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxicity against multiple cancer cell lines. Results indicated significant antitumor activity with some derivatives outperforming standard treatments .
  • α-Amylase Inhibition : Another investigation focused on the antidiabetic properties of benzodioxole derivatives, revealing effective α-amylase inhibition with minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and thiophene intermediates. Key steps include condensation using coupling agents (e.g., triethylamine) in solvents like dioxane or dimethylformamide (DMF). For example, chloroacetyl chloride is added dropwise to amino-thiazole derivatives at 20–25°C to form intermediates . Critical parameters include temperature control, solvent polarity, and stoichiometric ratios. Post-synthesis purification via flash column chromatography or recrystallization (ethanol-DMF mixtures) ensures high purity .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying functional groups and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies key bonds (e.g., C=O, C≡N). High-performance liquid chromatography (HPLC) monitors purity (>95%), and X-ray crystallography resolves spatial arrangements if crystalline forms are obtainable .

Q. What known biological activities have been reported for structurally similar compounds?

  • Methodological Answer : Analogues with benzo[d][1,3]dioxole and thiophene moieties exhibit anticancer, antimicrobial, and enzyme-inhibitory properties. For example, compounds with oxadiazole rings show activity against cancer cell lines (e.g., MCF-7) via apoptosis induction, while thiadiazole derivatives inhibit kinases like EGFR . Bioactivity screening should prioritize target-specific assays (e.g., kinase profiling) to identify mechanisms .

Advanced Research Questions

Q. How can reaction kinetics be optimized in ultrasound-assisted synthesis protocols for this compound?

  • Methodological Answer : Ultrasound enhances reaction rates through cavitation effects. To optimize, vary parameters such as frequency (20–40 kHz), power density (50–100 W/cm²), and solvent viscosity (e.g., using DMF instead of ethanol). Real-time monitoring via in situ FT-IR or Raman spectroscopy helps track intermediate formation. Comparative studies show ultrasound methods reduce reaction times by 30–50% compared to conventional heating .

Q. What strategies resolve contradictions in bioactivity data across different in vitro models?

  • Methodological Answer : Variability may stem from cell line heterogeneity (e.g., genetic mutations) or assay conditions (e.g., serum concentration). Standardize protocols using validated models (e.g., NCI-60 panel) and include controls for cytotoxicity (e.g., MTT assays). Parallel biochemical assays (e.g., enzyme inhibition kinetics) validate target engagement. Physicochemical stability tests (e.g., HPLC under physiological pH/temperature) rule out degradation artifacts .

Q. How do structural modifications (e.g., substituent variation on the thiophene ring) impact binding affinity to therapeutic targets?

  • Methodological Answer : Use computational modeling (e.g., molecular docking with AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Synthesize derivatives with substituents at the 4-methyl or 3-cyano positions and compare IC₅₀ values in enzyme assays. For instance, electron-withdrawing groups (e.g., -CN) enhance electrophilic reactivity, improving binding to cysteine residues in active sites .

Q. What experimental designs are recommended for assessing metabolic stability and toxicity in preclinical studies?

  • Methodological Answer : Conduct microsomal stability assays (human/rodent liver microsomes) to measure metabolic half-life (t₁/₂). Use LC-MS/MS to identify metabolites. For toxicity, employ zebrafish embryos for high-throughput screening of developmental effects or 3D liver spheroid models to predict hepatotoxicity. Dose-response studies in murine models should follow OECD guidelines for acute/chronic toxicity .

Data Analysis and Validation

Q. How can researchers validate the reproducibility of synthetic yields across different laboratories?

  • Methodological Answer : Implement a standardized protocol with detailed reaction parameters (e.g., solvent volume, stirring rate, humidity control). Collaborative ring tests across labs using identical reagents (e.g., from Sigma-Aldrich) ensure consistency. Statistical tools (e.g., RSD <5% for triplicate runs) quantify variability. Publish raw NMR and HPLC data in open-access repositories for peer validation .

Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Bayesian hierarchical models account for inter-experiment variability. For high-dimensional data (e.g., transcriptomics), apply principal component analysis (PCA) or machine learning (e.g., random forests) to identify response biomarkers .

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